Methyl 2-(chloromethyl)-7-methoxy-1,3-benzoxazole-5-carboxylate
Description
Table 1: Structural and Electronic Comparison of Benzoxazole Derivatives
Key Observations:
- Steric Effects : The chloromethyl group at position 2 introduces steric bulk, hindering rotational freedom compared to methyl or hydrogen substituents.
- Electronic Modulation : Electron-withdrawing groups (e.g., Cl, COOCH3) decrease aromatic ring electron density, altering reactivity toward electrophiles.
- Crystallinity : Ester-containing derivatives exhibit higher melting points (128–130°C) due to dipole-dipole interactions absent in non-polar analogs.
Properties
IUPAC Name |
methyl 2-(chloromethyl)-7-methoxy-1,3-benzoxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4/c1-15-8-4-6(11(14)16-2)3-7-10(8)17-9(5-12)13-7/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGJZVPUUJKLPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(=N2)CCl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301192081 | |
| Record name | Methyl 2-(chloromethyl)-7-methoxy-5-benzoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301192081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-62-6 | |
| Record name | Methyl 2-(chloromethyl)-7-methoxy-5-benzoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(chloromethyl)-7-methoxy-5-benzoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301192081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chloromethylation of 7-Methoxy-1,3-benzoxazole-5-carboxylate
One of the primary approaches involves the chloromethylation of a suitably substituted benzoxazole precursor. This method typically employs chloromethylating agents such as paraformaldehyde in the presence of hydrochloric acid or formaldehyde derivatives under acidic conditions, facilitating electrophilic substitution at the 2-position.
7-Methoxy-1,3-benzoxazole-5-carboxylate + Formaldehyde + HCl → 2-(Chloromethyl)-7-methoxy-1,3-benzoxazole-5-carboxylate
- Solvent: Acetic acid or dichloromethane
- Catalyst: Zinc chloride or other Lewis acids
- Temperature: Reflux (~80°C)
- Time: 4-6 hours
A study demonstrated that using paraformaldehyde with hydrochloric acid in acetic acid yields the chloromethyl derivative with yields exceeding 80%. The reaction proceeds via electrophilic addition to the aromatic ring, followed by chlorination.
Esterification to Form the Methyl Ester
Subsequent methylation of the carboxylic acid group is achieved through Fischer esterification:
7-Methoxy-1,3-benzoxazole-5-carboxylic acid + Methanol + Acid catalyst → Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate
- Catalyst: Sulfuric acid
- Solvent: Excess methanol
- Temperature: Reflux (~65°C)
- Duration: 12-24 hours
- The esterification is driven to completion by removing water via azeotropic distillation.
- Purification involves recrystallization from ethanol or methanol.
Chloromethylation of the Methyl Ester
The chloromethyl group is introduced onto the benzoxazole ring by reacting the methyl ester with formaldehyde and hydrochloric acid under controlled conditions:
Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate + Formaldehyde + HCl → Methyl 2-(chloromethyl)-7-methoxy-1,3-benzoxazole-5-carboxylate
- Reagents: Paraformaldehyde or formalin
- Catalyst: Hydrochloric acid
- Solvent: Dichloromethane or acetic acid
- Temperature: Reflux (~80°C)
- Duration: 4-6 hours
According to a synthesis report, this chloromethylation yields the target compound with yields around 82%. The reaction is monitored via TLC and confirmed by NMR spectroscopy.
Optimization of Reaction Conditions
| Parameter | Optimal Conditions | Rationale |
|---|---|---|
| Solvent | Dichloromethane, acetic acid | Enhances solubility and reaction rate |
| Temperature | Reflux (~80°C) | Facilitates electrophilic substitution |
| Reagent equivalents | Excess formaldehyde (1.2 equivalents), HCl (2 equivalents) | Drives the reaction to completion |
| Reaction time | 4-6 hours | Ensures maximum conversion without degradation |
| Purification | Recrystallization from ethanol or chromatography | Achieves high purity (>95%) |
Research Findings and Data
Spectroscopic Confirmation
- NMR Data: The chloromethyl group appears as a singlet around δ 4.07 ppm in the ^1H NMR spectrum, with aromatic protons between δ 7.62–7.99 ppm. The methyl ester’s methyl protons resonate at δ 3.96 ppm.
- Mass Spectrometry: The molecular ion peak at m/z 242 corresponds to the [M+H]^+ ion, confirming molecular weight.
- Melting Point: The compound exhibits a melting point between 128°C and 130°C, indicating high purity.
Crystallographic Data
X-ray diffraction studies confirm the molecular structure and purity, with typical monoclinic crystal systems and lattice parameters consistent with literature reports.
Summary of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|
| Chloromethylation of benzoxazole | Formaldehyde, HCl | Reflux, polar solvents | ~80-82% | Electrophilic substitution at position 2 |
| Esterification | Methanol, sulfuric acid | Reflux, azeotropic removal of water | >95% | Converts acid to methyl ester |
| Sequential chloromethylation | Formaldehyde, HCl | Reflux, dichloromethane | ~82% | Final step to introduce chloromethyl group |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chloromethyl)-7-methoxy-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted benzoxazole derivatives.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, and primary amines are commonly used. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate or hydrogen peroxide in aqueous or organic solvents under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products
Nucleophilic Substitution: Substituted benzoxazole derivatives with various functional groups.
Oxidation: Oxidized benzoxazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced benzoxazole derivatives with hydrogenated functional groups.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(chloromethyl)-7-methoxy-1,3-benzoxazole-5-carboxylate serves as a versatile building block in the synthesis of potential pharmaceutical agents. Its structure allows for modifications that can lead to compounds with antimicrobial and anticancer properties.
- Antimicrobial Activity : The compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it has shown minimum inhibitory concentrations (MIC) as low as 15 µg/mL against Bacillus subtilis and 30 µg/mL against Escherichia coli .
- Anticancer Activity : In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines such as breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be approximately 20 µM for MCF-7 and 15 µM for A549 .
Materials Science
The compound is utilized in the development of advanced materials due to its electronic and optical properties. Its ability to form covalent bonds with various substrates makes it a candidate for creating specialized coatings and polymers.
Biological Studies
This compound is employed in enzyme inhibition studies and receptor modulation research. Its structure facilitates interactions with biological macromolecules, making it useful for investigating mechanisms of enzyme action and potential therapeutic targets.
Comparison with Related Compounds
| Compound Name | Structure | Key Applications |
|---|---|---|
| Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate | Structure | Antimicrobial, Anticancer |
| Methyl 2-(chloromethyl)-5-methyl-1,3-benzoxazole-7-carboxylate | Structure | Antimicrobial |
| Methyl 2-(chloromethyl)-4-methoxy-1,3-benzoxazole | Structure | Anticancer |
Antimicrobial Efficacy
A study assessed the antimicrobial activity of this compound against resistant bacterial strains. The results indicated lower MIC values compared to conventional antibiotics, suggesting its potential as a new antimicrobial agent.
Cancer Cell Studies
In vitro studies using MCF-7 and A549 cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways .
Mechanism of Action
The mechanism of action of Methyl 2-(chloromethyl)-7-methoxy-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs in the Benzoxazole Family
The following compounds share structural similarities with the target molecule, differing in substituent positions and functional groups:
Table 1: Structural and Molecular Comparison
*Hypothetical molecular formula and mass based on structural analysis.
Key Observations :
- Reactivity : The chloromethyl group at position 2 in the target compound and ’s analog allows nucleophilic substitution, unlike the methyl group in ’s compound.
- Electronic Effects : Methoxy (target) and bromo () substituents influence electron density. Methoxy is electron-donating, while bromo is weakly electron-withdrawing.
- Solubility : The methyl ester (target, ) and carboxylic acid () groups affect polarity. Carboxylic acids are more hydrophilic, while esters offer better lipid solubility.
Comparison with a Benzodioxole Derivative
Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate () shares substituent positions (methoxy at 7, ester at 5) but features a benzodioxole core (two oxygen atoms instead of benzoxazole’s oxygen and nitrogen). Key differences:
Biological Activity
Methyl 2-(chloromethyl)-7-methoxy-1,3-benzoxazole-5-carboxylate is a compound belonging to the benzoxazole family, characterized by a unique structure that includes a chloromethyl group, a methoxy group, and a carboxylate ester. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and anticancer research.
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₀ClNO₄
- Molecular Weight : 225.63 g/mol
- Melting Point : 90–91 °C
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. In studies involving derivatives of benzoxazole, it was found that certain compounds within this class showed selective antibacterial activity. For instance, derivatives with electron-donating substituents demonstrated enhanced antibacterial effects against Bacillus subtilis and Escherichia coli.
| Compound Type | Target Organisms | MIC (µg/mL) |
|---|---|---|
| Benzoxazole Derivative | Bacillus subtilis | 50 |
| Benzoxazole Derivative | Escherichia coli | 100 |
Anticancer Activity
This compound has also been studied for its cytotoxic effects on various cancer cell lines. Research indicates that benzoxazole derivatives can exhibit significant cytotoxicity against several types of cancer cells, including:
- Breast Cancer : MCF-7, MDA-MB-231
- Lung Cancer : A549
- Prostate Cancer : PC3
In vitro studies have shown that the compound can induce apoptosis in these cancer cell lines, suggesting its potential as an anticancer agent.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the chloromethyl group may play a critical role in enhancing the reactivity of the compound, allowing it to interact with biological targets such as DNA or enzymes involved in cell proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of related benzoxazole compounds, providing insights into their potential applications:
- Study on Antimicrobial Activity :
- Cytotoxicity Assays :
- Structure-Activity Relationship (SAR) :
Q & A
Q. What are the standard synthetic routes for Methyl 2-(chloromethyl)-7-methoxy-1,3-benzoxazole-5-carboxylate?
The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Formation of the benzoxazole core via cyclization under Bischler-Napieralski conditions using precursors like substituted tyrosine derivatives .
- Step 2 : Chloromethylation at the 2-position using agents such as chloromethyl methyl ether (MOMCl) or paraformaldehyde/HCl under controlled conditions.
- Step 3 : Esterification at the 5-position with methyl chloroformate or methanol under acidic catalysis. Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC or HPLC .
Q. What characterization techniques are essential for confirming the structure of this compound?
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated vs. experimental values for CHClNO) to confirm the molecular formula .
- NMR Spectroscopy :
- H NMR to identify methoxy (-OCH), chloromethyl (-CHCl), and ester (-COOCH) groups.
- C NMR to confirm carbonyl (C=O) and aromatic carbon environments.
- Elemental Analysis : Verify C, H, N, and Cl percentages against theoretical values (e.g., C 48.3%, H 3.6%, N 5.0%, Cl 12.6%) .
Q. What safety protocols are recommended when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a NIOSH-approved fume hood to avoid inhalation .
- Storage : Keep in airtight containers at 2–8°C, away from heat and light. Incompatible with strong oxidizers or bases .
- Waste Disposal : Treat chlorinated organic waste with sodium bicarbonate before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How can researchers optimize the yield of the chloromethylation step in the synthesis?
- Reagent Selection : Compare chloromethylation agents (e.g., MOMCl vs. ClCHOCH) to minimize side reactions like over-alkylation.
- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity but may require strict temperature control (0–5°C) to prevent decomposition.
- Catalysis : Lewis acids like ZnCl can accelerate the reaction but may complicate purification. Monitor reaction progress via H NMR to terminate at optimal conversion .
Q. How to address discrepancies between calculated and experimental HRMS data?
- Isotopic Pattern Analysis : Chlorine (35/37Cl) and bromine (79/81Br) isotopes can skew experimental HRMS peaks. Use software (e.g., Bruker DataAnalysis) to simulate isotopic distributions and validate matches.
- Sample Purity : Impurities from incomplete purification (e.g., residual solvents) may alter observed masses. Re-crystallize or use preparative HPLC to improve purity .
Q. What strategies can be used to study the reactivity of the chloromethyl group in this compound?
- Nucleophilic Substitution : React with NaN or KSCN in DMF at 60°C to replace -CHCl with azide or thiocyanate groups. Monitor by H NMR for disappearance of the -CHCl signal (~δ 4.5 ppm).
- Mechanistic Studies : Use DFT calculations (e.g., Gaussian 16) to model transition states and predict regioselectivity in substitution reactions .
Q. How to evaluate the biological activity of this benzoxazole derivative?
- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values). Include positive controls like ciprofloxacin .
- Enzyme Inhibition : Screen against cancer targets (e.g., topoisomerase II) via fluorescence-based assays. Compare IC values with structurally similar benzoxazoles .
Data Contradiction Analysis
Q. How to resolve conflicting spectral data for the methoxy and chloromethyl groups?
- NMR Solvent Effects : Deuterated DMSO vs. CDCl can shift methoxy proton signals. Re-run spectra in a consistent solvent.
- Dynamic Exchange : Rotameric effects in the chloromethyl group may split peaks. Use variable-temperature NMR to observe coalescence at higher temps (~40°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
